![molecular formula C10H5Br2N3 B12085942 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)
1,8-dibromo-3H-pyrazolo[3,4-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of two bromine atoms at positions 1 and 8 on the pyrazoloquinoline core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline typically involves the bromination of a pyrazoloquinoline precursor. One common method is the bromination of 3H-pyrazolo[3,4-c]quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoloquinolines, while coupling reactions can produce biaryl or heteroaryl derivatives.
科学的研究の応用
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and fluorescent materials.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Chemical Sensors: The compound’s unique photophysical properties make it suitable for use in chemical sensors and fluorescent probes.
作用機序
The mechanism of action of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo core but differ in the fused ring structure and substitution pattern.
Pyrazolo[3,4-d]thiazoles: These compounds have a thiazole ring fused to the pyrazolo core and exhibit different chemical and biological properties.
Pyrazolo[4,3-f]quinolines: These compounds have a different fusion pattern and may have distinct photophysical and biological properties.
Uniqueness
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is unique due to the presence of bromine atoms at specific positions, which can significantly influence its reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering opportunities for the development of novel materials and therapeutic agents.
特性
分子式 |
C10H5Br2N3 |
|---|---|
分子量 |
326.97 g/mol |
IUPAC名 |
1,8-dibromo-2H-pyrazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H5Br2N3/c11-5-1-2-7-6(3-5)9-8(4-13-7)14-15-10(9)12/h1-4H,(H,14,15) |
InChIキー |
KYCQUXKWQJXDPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C3=C(NN=C3C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)


![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)


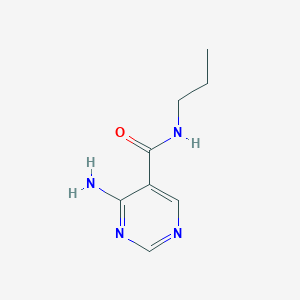
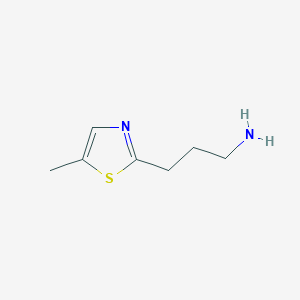
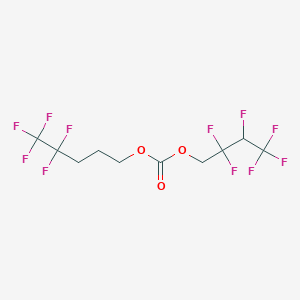

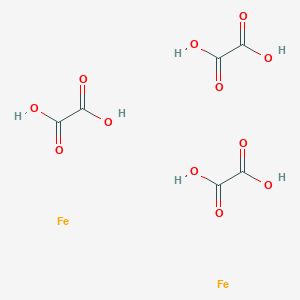
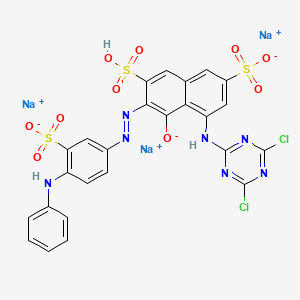
![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)
